molecular formula C14H18N2O3 B12818829 4-Methoxy-3-(2-morpholinoethoxy)benzonitrile

4-Methoxy-3-(2-morpholinoethoxy)benzonitrile

Cat. No.: B12818829
M. Wt: 262.30 g/mol
InChI Key: RWKRPRSVUXSJBE-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-morpholinoethoxy)benzonitrile is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 g/mol . It is known for its unique structure, which includes a benzonitrile core substituted with a methoxy group and a morpholinoethoxy group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-Methoxy-3-(2-morpholinoethoxy)benzonitrile typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzonitrile and 2-chloroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction is typically conducted at elevated temperatures to accelerate the reaction rate.

Chemical Reactions Analysis

4-Methoxy-3-(2-morpholinoethoxy)benzonitrile undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the morpholinoethoxy group can be replaced with other nucleophiles under appropriate conditions.

Scientific Research Applications

4-Methoxy-3-(2-morpholinoethoxy)benzonitrile has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-morpholinoethoxy)benzonitrile involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Methoxy-3-(2-morpholinoethoxy)benzonitrile can be compared with other similar compounds, such as :

    3-Methoxybenzonitrile: This compound lacks the morpholinoethoxy group, making it less versatile in certain chemical reactions.

    4-Methoxybenzonitrile: Similar to 3-methoxybenzonitrile but with the methoxy group at a different position, affecting its reactivity and applications.

    4-Morpholinoethoxybenzonitrile: This compound has the morpholinoethoxy group but lacks the methoxy group, resulting in different chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-methoxy-3-(2-morpholin-4-ylethoxy)benzonitrile

InChI

InChI=1S/C14H18N2O3/c1-17-13-3-2-12(11-15)10-14(13)19-9-6-16-4-7-18-8-5-16/h2-3,10H,4-9H2,1H3

InChI Key

RWKRPRSVUXSJBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OCCN2CCOCC2

Origin of Product

United States

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